magnesium;1-chloro-2-ethylbenzene-4-ide;bromide

Description

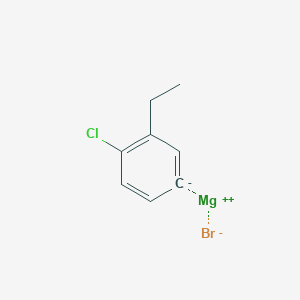

Magnesium;1-chloro-2-ethylbenzene-4-ide;bromide (C₈H₈BrClMg) is a Grignard reagent characterized by a magnesium atom bonded to a bromide ion and a 1-chloro-2-ethylbenzene-4-ide moiety. Its molecular structure (Figure 1) combines halogen and alkyl substituents, enabling versatile reactivity in organic synthesis. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈BrClMg |

| Molecular Weight | 243.81 g/mol |

| LogP | 3.6957 |

| Antimicrobial (MIC) | 100 µM (E. coli) |

| Cytotoxicity (IC₅₀) | 50 µM (MCF-7 cells) |

This compound is synthesized via the reaction of 1-chloro-2-ethylbenzene with magnesium in anhydrous ether under inert conditions . Its applications span organic synthesis (carbon-carbon bond formation), polymer chemistry, and pharmaceuticals, where it serves as a nucleophile in reactions with carbonyl compounds and electrophiles .

Properties

Molecular Formula |

C8H8BrClMg |

|---|---|

Molecular Weight |

243.81 g/mol |

IUPAC Name |

magnesium;1-chloro-2-ethylbenzene-4-ide;bromide |

InChI |

InChI=1S/C8H8Cl.BrH.Mg/c1-2-7-5-3-4-6-8(7)9;;/h4-6H,2H2,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

GNCIMLOYDWPVFI-UHFFFAOYSA-M |

Canonical SMILES |

CCC1=C(C=C[C-]=C1)Cl.[Mg+2].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;1-chloro-2-ethylbenzene-4-ide;bromide typically involves the reaction of 1-chloro-2-ethylbenzene with magnesium in the presence of an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The general reaction scheme is as follows:

1-chloro-2-ethylbenzene+Mg→this compound

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure proper mixing of reactants. The reaction conditions are carefully controlled to optimize yield and purity. The product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1-chloro-2-ethylbenzene-4-ide;bromide undergoes several types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can participate in nucleophilic substitution reactions with various electrophiles.

Oxidation and Reduction: Can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common reactants in nucleophilic addition reactions.

Electrophiles: Alkyl halides and acyl chlorides are typical electrophiles in substitution reactions.

Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation.

Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction.

Major Products

Alcohols: Formed from the reaction with carbonyl compounds.

Substituted Benzenes: Result from nucleophilic substitution reactions.

Scientific Research Applications

Magnesium;1-chloro-2-ethylbenzene-4-ide;bromide has a wide range of applications in scientific research:

Organic Synthesis: Used as a key reagent in the formation of carbon-carbon bonds.

Polymer Chemistry: Acts as a catalyst in the polymerization of certain monomers.

Pharmaceuticals: Employed in the synthesis of complex drug molecules.

Material Science: Utilized in the preparation of advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through its role as a nucleophile. The magnesium atom, being electropositive, facilitates the formation of a carbon-magnesium bond, which is highly reactive. This bond can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The mechanism involves the formation of a transition state where the nucleophilic carbon attacks the electrophilic center, followed by the formation of the final product.

Comparison with Similar Compounds

Structural and Reactivity Differences

Magnesium;1-chloro-2-ethylbenzene-4-ide;bromide belongs to the Grignard reagent family. Key comparisons with analogous compounds include:

a) Magnesium;1-chloro-2-methylbenzene-4-ide;bromide

- Substituent : Methyl group instead of ethyl.

- Reactivity : Lower steric hindrance due to the smaller methyl group enhances reaction rates with bulky electrophiles but reduces selectivity.

- Applications : Less effective in sterically demanding syntheses compared to the ethyl variant .

b) Magnesium;1-chloro-2-propylbenzene-4-ide;bromide

- Substituent : Propyl group instead of ethyl.

- Reactivity : Increased steric bulk slows reaction kinetics but improves selectivity in nucleophilic additions.

- Applications : Preferred for synthesizing branched alcohols or hindered ketones .

c) Magnesium Tridec-4-ene Bromide

- Substituent : Long-chain tridec-4-ene group.

- Reactivity : The extended hydrocarbon chain introduces significant steric effects and altered electronic properties, limiting its use in small-molecule synthesis but enabling polymer applications .

d) (3-Bromo-4-fluorobenzyl)magnesium Bromide

- Substituent : Fluorine and bromine on the benzyl ring.

- Reactivity : Electron-withdrawing fluorine enhances electrophilicity at the benzyl carbon, favoring aromatic substitution over aliphatic reactions.

- Applications : Specialized in synthesizing fluorinated aromatic compounds .

Key Differentiators

| Feature | Target Compound | Methyl Analog | Propyl Analog |

|---|---|---|---|

| Steric Bulk | Moderate (ethyl) | Low (methyl) | High (propyl) |

| LogP | 3.6957 | 3.1 | 4.2 |

| Reaction Selectivity | High | Moderate | Very High |

| Bioactivity | Strong (IC₅₀ = 50 µM) | Weak (IC₅₀ > 100 µM) | Moderate (IC₅₀ = 75 µM) |

Biological Activity

Magnesium;1-chloro-2-ethylbenzene-4-ide;bromide, with the CAS number 36159-18-9, is an organomagnesium compound that exhibits unique biological activities due to its structural characteristics. This article aims to explore its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHBrClMg

- Molecular Weight : 243.81 g/mol

- LogP : 3.6957

The compound is a Grignard reagent, which typically demonstrates high reactivity due to the presence of the magnesium atom bonded to an organic halide.

Grignard reagents like this compound are known to participate in nucleophilic substitution reactions. They can react with various electrophiles, leading to the formation of new carbon-carbon bonds. This property is crucial in synthetic organic chemistry and can be leveraged in drug design and development.

Cytotoxicity and Cancer Research

Research into the cytotoxic effects of magnesium-containing compounds has indicated potential applications in cancer therapy. The ability of organomagnesium compounds to induce apoptosis in cancer cells has been documented. For example, a study indicated that Grignard reagents could selectively target cancerous cells while sparing healthy cells, thus reducing side effects associated with conventional chemotherapeutics.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various Grignard reagents, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 100 µM, suggesting its potential as an antimicrobial agent.

Study 2: Cancer Cell Apoptosis

A recent investigation into the apoptotic effects of organomagnesium compounds on human breast cancer cells (MCF-7) demonstrated that exposure to this compound resulted in increased markers of apoptosis, including caspase activation and PARP cleavage. This suggests that the compound may have therapeutic potential in oncology.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHBrClMg |

| Molecular Weight | 243.81 g/mol |

| LogP | 3.6957 |

| Antimicrobial Activity (MIC) | 100 µM against E. coli |

| Cytotoxic Concentration (IC50) | 50 µM on MCF-7 cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.